2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one 2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 27074-60-8
VCID: VC17218092
InChI: InChI=1S/C6H9ClFNO2/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2
SMILES:
Molecular Formula: C6H9ClFNO2
Molecular Weight: 181.59 g/mol

2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one

CAS No.: 27074-60-8

Cat. No.: VC17218092

Molecular Formula: C6H9ClFNO2

Molecular Weight: 181.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one - 27074-60-8

Specification

CAS No. 27074-60-8
Molecular Formula C6H9ClFNO2
Molecular Weight 181.59 g/mol
IUPAC Name 2-chloro-2-fluoro-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C6H9ClFNO2/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2
Standard InChI Key CKPUHFUQFHBWAJ-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(=O)C(F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one belongs to the class of α-haloketones, featuring a morpholine ring tethered to a chloro-fluoro-substituted acetyl group. Its IUPAC name, 2-chloro-2-fluoro-1-morpholin-4-ylethanone, reflects the substitution pattern on the ethanone backbone. The compound’s stereoelectronic properties arise from the electron-withdrawing effects of chlorine and fluorine atoms, which influence its reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.27074-60-8
Molecular FormulaC6H9ClFNO2\text{C}_6\text{H}_9\text{ClFNO}_2
Molecular Weight181.59 g/mol
InChI KeyCKPUHFUQFHBWAJ-UHFFFAOYSA-N
Canonical SMILESC1COCCN1C(=O)C(F)Cl

Crystallographic and Conformational Analysis

Although no direct crystallographic data exist for this compound, related morpholine-containing structures exhibit distinct packing behaviors. For example, 2,3-diphenyl-1-(morpholin-4-ylacetyl) derivatives crystallize in the monoclinic space group P21/cP2_1/c, with unit cell parameters a=8.8698(5)A˚a = 8.8698(5) \, \text{Å}, b=24.4835(13)A˚b = 24.4835(13) \, \text{Å}, and c=11.7890(6)A˚c = 11.7890(6) \, \text{Å} . These findings suggest that the morpholine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding . Such structural insights are critical for predicting the solubility and stability of 2-chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one in various solvents.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one typically involves multi-step protocols, though detailed procedures remain proprietary. Analogous compounds, such as 2-chloro-1-(morpholin-4-yl)ethan-1-one (CAS: 1440-61-5), are synthesized via nucleophilic acyl substitution, where morpholine reacts with chloroacetyl chloride under controlled conditions . For the fluoro-chloro variant, fluorination likely occurs via halogen exchange or electrophilic substitution, requiring anhydrous solvents like dichloromethane and catalysts such as potassium fluoride .

Table 2: Comparative Synthetic Parameters for Morpholine-Based Ketones

CompoundYield (%)Reaction ConditionsReference
2-Chloro-1-(morpholin-4-yl)ethan-1-one72DCM, 0°C, 12 h
2-Fluoro-1-(morpholin-4-yl)propan-1-one65THF, −78°C, BF₃·OEt₂ catalyst

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The 1H^1\text{H}-NMR spectrum of 2-chloro-1-(morpholin-4-yl)ethan-1-one reveals a singlet at δ 3.6–3.8 ppm for the morpholine protons and a triplet at δ 4.2 ppm for the chloromethyl group .

Physicochemical Properties

Thermal and Solubility Profiles

Property2-Chloro-1-(morpholin-4-yl)ethan-1-one2-Chloro-2-fluoro Variant (Predicted)
Density1.257 g/mL at 25°C~1.3 g/mL
Vapor Pressure0.00164 mmHg at 25°C<0.001 mmHg
LogP (Octanol-Water)0.891.2 (Estimated)

Stability and Hygroscopicity

The compound is hygroscopic, necessitating storage in airtight containers under inert gas . Decomposition may occur under strong acidic or basic conditions, releasing hydrogen chloride or hydrogen fluoride gases.

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